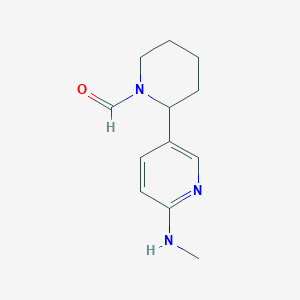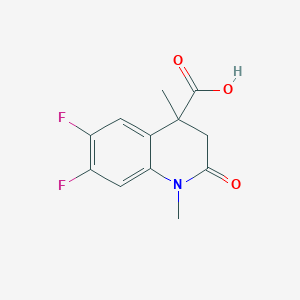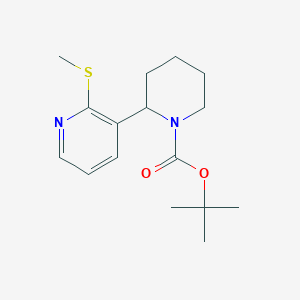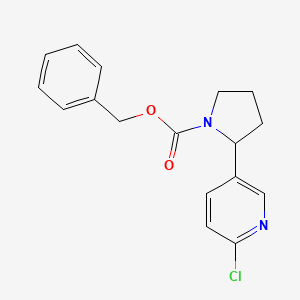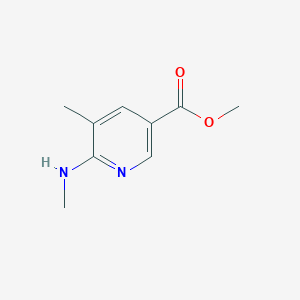
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonylacetylene. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorophenyl and ethylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to certain enzymes or receptors, while the ethylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, leading to different chemical properties and uses.
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl, which can influence its behavior in reactions.
Uniqueness
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the combination of the dichlorophenyl and ethylsulfonyl groups. This combination imparts specific chemical properties that make it valuable for certain applications, such as its potential biological activity and use as a synthetic intermediate.
特性
分子式 |
C11H10Cl2N2O2S |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
5-(2,4-dichlorophenyl)-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)10-6-14-15-11(10)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
HTQLKWYWNJSHMO-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


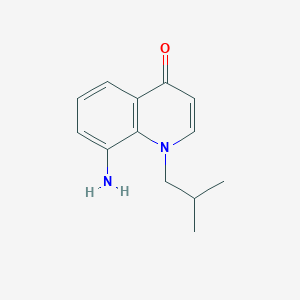

![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)

